molecular formula C8H15NO4S B13572715 Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate

Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate

Cat. No.: B13572715
M. Wt: 221.28 g/mol
InChI Key: GGRMMCMMXLFBGU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate typically involves the reaction of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide with ethyl acetate under specific conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine (TEA) and a solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as reverse-phase preparative chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it can activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a crucial role in modulating cellular excitability. The compound’s sulfone group is essential for its activity, as it interacts with the channel’s binding site to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to activate GIRK channels sets it apart from other thiophene derivatives, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-2-13-7(10)5-8(9)3-4-14(11,12)6-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRMMCMMXLFBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCS(=O)(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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